2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of 3-(3-ethenylphenyl)acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction conditions often include heating the reactants to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated oxadiazole compounds.
Scientific Research Applications
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound’s interaction with cellular proteins and enzymes also plays a crucial role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethenylphenyl)-2-ethanediol: This compound shares a similar ethenylphenyl group but differs in its functional groups and overall structure.
2-Phenyl-5-(2-[3-(trifluoromethyl)phenyl]vinyl)-1,3,4-oxadiazole: This compound has a similar oxadiazole core but includes a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of the ethenylphenyl and oxadiazole groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
308355-96-6 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(3-ethenylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12N2O/c1-2-12-7-6-10-14(11-12)16-18-17-15(19-16)13-8-4-3-5-9-13/h2-11H,1H2 |
InChI Key |
PNKHOISHDWQLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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